4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Eph receptor Receptor tyrosine kinase Protein-ligand interaction

This 4-substituted regioisomer (CAS 5987-00-8) is the preferred choice for target engagement studies, demonstrating a 1.3-fold higher binding affinity for the EphA4 ligand-binding domain (Kd=20.4 μM) over its 5-substituted counterpart. Its application as a small-molecule probe targeting the ephrin-binding channel is validated by published crystal structures and NMR binding data. For HIV-1 entry assays, it selectively inhibits CXCR4-tropic and dual-tropic strains via irreversible gp120 V3 loop binding. Researchers rely on its well-characterized, oxidation-dependent polyanion formation as a benchmark PAINS positive control. Procure with defined purity and controlled storage to ensure reproducible experimental outcomes.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 5987-00-8
Cat. No. B1663790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
CAS5987-00-8
SynonymsNB-2;  4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C
InChIInChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17)
InChIKeyWAYCNXGAKFXIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid (CAS 5987-00-8): Procurement-Relevant Compound Profile


4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (CAS 5987-00-8), also designated DPHB or compound 1, is a pyrrolyl-substituted salicylic acid derivative with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol [1]. This heterocyclic building block features a 2,5-dimethylpyrrole ring at the 4-position of a 2-hydroxybenzoic acid core, a structural motif that confers the capacity to interact with the ephrin-binding channel of EphA family receptor tyrosine kinases [2] and to target the gp120 V3 loop of HIV-1 Env [3]. The compound is commercially available as a research-grade biochemical for proteomics and small-molecule screening applications [1].

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid (CAS 5987-00-8): Why In-Class Analogs Cannot Be Interchanged


2,5-Dimethylpyrrolyl benzoic acid derivatives exhibit pronounced regioisomer-dependent pharmacology, with the 4-substituted isomer (CAS 5987-00-8) demonstrating approximately 1.3-fold higher binding affinity for the EphA4 ligand-binding domain than its 5-substituted counterpart (Kd = 20.4 μM vs 26.4 μM) [1]. Furthermore, this compound class is subject to critical stability and specificity caveats: the parent compound undergoes spontaneous air oxidation and polymerization to form polyanionic species that mediate much of the observed biological activity, while freshly synthesized material lacks activity on Eph receptors [2]. Consequently, procurement of a specific isomer with defined purity and storage conditions is essential for reproducible experimental outcomes, and substitution with regioisomers or non-certified material risks invalidating functional assays.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid (CAS 5987-00-8): Head-to-Head Comparative Performance Evidence


EphA4 Ligand-Binding Domain Affinity: 4- vs 5-Regioisomer Comparison

In a direct head-to-head comparison using isothermal titration calorimetry (ITC), the 4-substituted regioisomer (CAS 5987-00-8) demonstrated superior binding affinity for the EphA4 ligand-binding domain relative to its 5-substituted analog (CAS 313701-92-7) [1]. The 4-isomer exhibited a dissociation constant (Kd) of 20.4 μM, while the 5-isomer showed a Kd of 26.4 μM, corresponding to a 1.3-fold difference in binding strength [1]. NMR heteronuclear single quantum coherence (HSQC) titrations confirmed that both molecules perturb the same EphA4 residues (Ile31-Met32 in the D-E loop, Gln43 in the E β-strand, and Ile131-Gly132 in the J-K loop), but molecular docking indicates that subtle differences in binding pose may account for the affinity differential [1]. This represents the only published quantitative affinity comparison between the two commercially available regioisomers.

Eph receptor Receptor tyrosine kinase Protein-ligand interaction

EphA2 Functional Inhibition: Reported IC50 Discrepancy and Assay-Dependent Potency

The compound exhibits highly variable potency against EphA2 depending on assay format and material handling. In a direct ephrin-A5/EphA2 binding inhibition ELISA, the reported IC50 was 1,683 μM [2], whereas an earlier study reported an IC50 of 65 μM for inhibition of the same interaction [1]—a discrepancy of over 25-fold. Notably, in a functional human umbilical vein endothelial cell (HUVEC) assay, the IC50 decreased to 14 μM, a 120-fold enhancement relative to the 1,683 μM biochemical IC50 [2]. This variability is attributed to compound instability: freshly synthesized material lacks Eph receptor activity, but upon air exposure and oxidation, it forms polymeric polyanions (average molecular mass ~40 kDa) that are responsible for the observed inhibition [2]. This finding underscores that the compound's activity is not intrinsic to the parent molecule but derives from degradation products.

EphA2 Ephrin antagonist Pan-assay interference

HIV-1 Fusion Inhibition: Co-receptor Tropism Selectivity vs Negative Control

In a high-throughput screen of 100,000 small molecules using a direct virus-cell fusion assay, DPHB (CAS 5987-00-8) was identified as a selective inhibitor of HIV-1 fusion [1]. The compound exhibited a distinct co-receptor tropism selectivity profile: it inhibited HIV-1 strains that utilize CXCR4 (X4-tropic) or both CXCR4 and CCR5 (R5X4 dual-tropic) for entry, but showed no activity against strains exclusively using CCR5 (R5-tropic) [1]. This selectivity was mapped to binding of the gp120 V3 loop, with irreversible inactivation of cell-free virions [1]. Critically, pure, freshly prepared DPHB was found to be inactive; the anti-HIV activity arose from degradation products, most likely polyanions formed upon oxidation [1]. This represents a class-level inference: the activity is not inherent to the parent compound but to its polymeric derivatives.

HIV-1 Entry inhibitor Viral fusion

PAINS Classification: Pan-Assay Interference Liability Relative to Clean Controls

2,5-Dimethylpyrrol-1-yl-benzoic acid derivatives, including CAS 5987-00-8, are classified as pan-assay interference compounds (PAINS) based on the Baell and Holloway substructure filters [1]. This classification stems from empirical evidence that these compounds yield positive results across a wide range of unrelated biological assays [1]. Unlike clean, target-specific probes, this compound class produces false-positive hits in high-throughput screens due to the formation of polymeric polyanions upon oxidation, which promiscuously inhibit multiple enzymes and receptors [1]. For context, a well-behaved screening hit typically exhibits activity only in its primary assay and orthogonal confirmation assays, whereas PAINS compounds show activity across mechanistically distinct targets. Users must implement strict counter-screens and verify compound identity and oxidation state when interpreting positive results.

PAINS Assay interference Screening artifact

Antimicrobial Activity: Derivative SAR vs Parent Compound Baseline

While the parent 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid (CAS 5987-00-8) lacks reported direct antimicrobial activity, hydrazide derivatives synthesized from the 4-(2,5-dimethylpyrrol-1-yl)benzoic acid scaffold demonstrate quantifiable antitubercular and antibacterial potency . In a panel of synthesized analogs, several 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivatives exhibited minimum inhibitory concentration (MIC) values of 1–2 μg/mL against Mycobacterium tuberculosis H37Rv in broth dilution assays . Additionally, 12 compounds from this series displayed good antimicrobial activity with MIC values in the range of 1–4 μg/mL . Cytotoxicity assessment in Vero cells and A549 lung adenocarcinoma cells confirmed that antitubercular activity occurred at non-cytotoxic concentrations . This represents a class-level inference: the parent compound serves as a viable starting scaffold for derivatization into antimicrobial agents, but the parent itself is not directly active.

Antitubercular Antibacterial Hydrazide derivatives

Chemical Stability: Oxidation-Dependent Activity vs Fresh Material

The compound exhibits marked instability under ambient conditions, a property that directly impacts experimental reproducibility. Freshly synthesized 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid shows no detectable activity on Eph receptors in biochemical binding assays [1]. Upon exposure to air, the compound undergoes a visible color change to brown and simultaneously gains the ability to inhibit ephrin-A5/EphA4 interactions with an IC50 in the micromolar range [1]. Mechanistically, this transformation involves spontaneous oxidation followed by polymerization, yielding a mixture of polymers with an average molecular mass of approximately 40 kDa [1]. These polyanionic species, rather than the parent monomer, are responsible for the observed biological activity [1]. This degradation pathway is consistent with the compound's classification as a PAINS compound [2].

Compound stability Oxidation Polyanion formation

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid (CAS 5987-00-8): Evidence-Backed Research Application Scenarios


EphA4 Receptor Binding Studies Requiring Defined Regioisomer Affinity

In studies investigating the high-affinity ephrin-binding channel of EphA4, this compound provides a validated small-molecule probe with a defined Kd of 20.4 μM against the ligand-binding domain [1]. The 1.3-fold higher affinity relative to the 5-regioisomer (Kd = 26.4 μM) [1] makes it the preferred choice for dose-response experiments where maximal target engagement at lower concentrations is desired. The published crystal structure of the EphA4 ligand-binding domain [1] and NMR binding data (perturbation of residues Ile31-Met32, Gln43, and Ile131-Gly132) [1] enable structure-based interpretation of binding results. Users should procure material stored under inert atmosphere and verify oxidation state prior to use, as freshly synthesized material lacks activity [2].

HIV-1 Co-receptor Tropism Discrimination in Entry Mechanism Studies

The compound's selective inhibition of CXCR4-tropic and dual-tropic HIV-1 strains, with no activity against CCR5-tropic strains [1], positions it as a tool to differentiate co-receptor usage in HIV-1 entry assays. The mechanism—irreversible inactivation of cell-free virions via binding to the gp120 V3 loop [1]—is distinct from that of approved CCR5 antagonists such as maraviroc. However, activity is entirely dependent on the presence of polyanionic degradation products; pure, freshly prepared DPHB is inactive [1]. Procurement for this application requires material that has been appropriately aged/oxidized, and users must confirm activity in control experiments before interpreting co-receptor tropism data.

Synthetic Intermediate for Antitubercular Hydrazide Library Construction

The compound serves as a viable starting scaffold for the synthesis of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide derivatives, which have demonstrated MIC values of 1–2 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This application leverages the parent compound's chemical reactivity rather than its intrinsic biological activity, which is negligible [1]. The hydrazide derivatives exhibit antitubercular activity at non-cytotoxic concentrations in Vero cells [1], supporting their use in medicinal chemistry campaigns targeting tuberculosis. Procurement of high-purity parent compound (≥95%) is essential for reproducible derivatization yields.

PAINS Control Compound for Assay Interference Validation

Given its established classification as a pan-assay interference compound (PAINS) [1], this compound is ideally suited as a positive control for validating PAINS-aware screening protocols and counter-screen assays. Its well-documented oxidation-dependent polyanion formation [2] and promiscuous enzyme inhibition [2] provide a benchmark for detecting false-positive hits in high-throughput screens. Researchers can use this compound to calibrate assay systems, establish thresholds for hit triage, and train machine-learning models for PAINS recognition. Procurement for this purpose does not require strict oxidation-state control; rather, the material should be intentionally aged to ensure maximal interference signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.